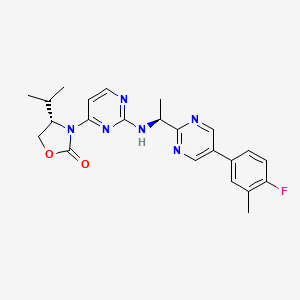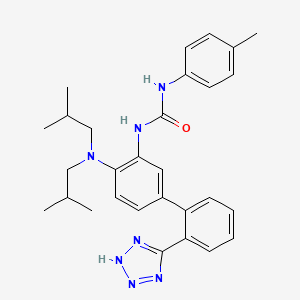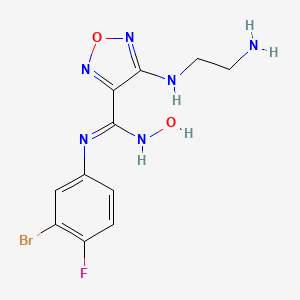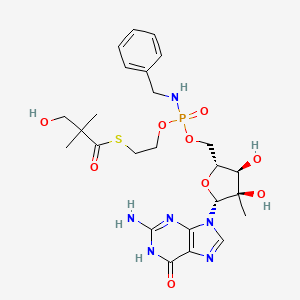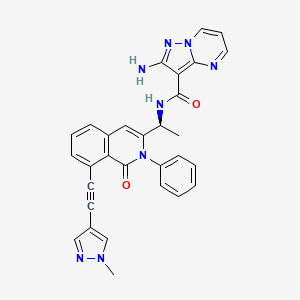
IPI-549
Overview
Description
Mechanism of Action
- Specifically, this compound modulates the tumor-immune microenvironment by remodeling tumor-associated myeloid cells, shifting them from an immunosuppressive M2 phenotype to a proinflammatory M1 phenotype .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Eganelisib (IPI-549) plays a crucial role in biochemical reactions by selectively inhibiting PI3Kγ. This enzyme is predominantly expressed in immune cells and is involved in the signaling pathways that regulate immune responses. Eganelisib binds to PI3Kγ with high affinity (Kd = 0.29 nM) and inhibits its activity, leading to a reduction in the production of immune-suppressive molecules . This inhibition reprograms myeloid cells from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response .
Cellular Effects
Eganelisib (this compound) has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Eganelisib reduces the suppressive activity of myeloid-derived suppressor cells and promotes the activation of cytotoxic T cells . This shift in the immune cell population enhances the body’s ability to target and destroy tumor cells . Additionally, Eganelisib has been shown to decrease the number of immune-suppressive myeloid cells and increase the number of tumor-infiltrating CD8+ T cells .
Molecular Mechanism
The molecular mechanism of Eganelisib (this compound) involves the selective inhibition of PI3Kγ. By binding to PI3Kγ, Eganelisib blocks its kinase activity, which is essential for the survival and function of immune-suppressive myeloid cells . This inhibition leads to a decrease in the production of immune-suppressive cytokines and an increase in the production of pro-inflammatory cytokines . Furthermore, Eganelisib enhances the anti-tumor immune response by increasing the infiltration of cytotoxic T cells into the tumor microenvironment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eganelisib (this compound) have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods . Long-term studies have shown that Eganelisib can sustain its effects on immune cell populations and tumor growth inhibition . Some degradation of the compound may occur over time, which could potentially reduce its efficacy .
Dosage Effects in Animal Models
The effects of Eganelisib (this compound) vary with different dosages in animal models. At lower doses, Eganelisib effectively inhibits PI3Kγ activity and modulates the immune response without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as elevated liver enzymes and other signs of toxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Eganelisib (this compound) is involved in several metabolic pathways, primarily through its interaction with PI3Kγ. This interaction affects the metabolic flux and levels of various metabolites within immune cells . By inhibiting PI3Kγ, Eganelisib alters the metabolic state of myeloid cells, promoting a shift from an immunosuppressive to a pro-inflammatory phenotype . This metabolic reprogramming is crucial for enhancing the anti-tumor immune response .
Transport and Distribution
Eganelisib (this compound) is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and has a long plasma half-life, allowing for sustained inhibition of PI3Kγ . Eganelisib is distributed into tissues with a mean volume of distribution of 1.2 L/kg . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Eganelisib (this compound) is primarily within the cytoplasm, where it exerts its inhibitory effects on PI3Kγ . The compound does not significantly alter the expression or localization of P-glycoprotein (P-gp) in cells . This localization is essential for its activity, as it allows Eganelisib to effectively inhibit PI3Kγ and modulate immune cell function .
Preparation Methods
The synthesis of IPI-549 involves several key steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the necessary substituents. The synthetic route typically involves the use of common organic reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods for this compound are designed to be scalable and cost-effective, often involving optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
IPI-549 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
IPI-549 has been extensively studied for its applications in cancer therapy. It has demonstrated the ability to reprogram myeloid cells to a pro-inflammatory phenotype, leading to immune activation in the tumor microenvironment. This makes it a promising candidate for combination therapy with immune checkpoint inhibitors. Additionally, this compound has shown potential in the treatment of other diseases, such as COVID-19 and methicillin-resistant Staphylococcus aureus (MRSA), by modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
IPI-549 is unique in its high selectivity and potency for PI3Kγ compared to other PI3K inhibitors. Similar compounds include idelalisib, copanlisib, and duvelisib, which target different isoforms of PI3K. this compound’s specificity for PI3Kγ allows for targeted modulation of the tumor microenvironment without affecting other PI3K isoforms, reducing the risk of off-target effects and enhancing its therapeutic potential .
Properties
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693758-51-8 | |
| Record name | Eganelisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPI-549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGANELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Eganelisib (IPI-549) and what is its mechanism of action?
A1: Eganelisib (this compound) is a first-in-class, oral, potent, and selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). [, , , , , ] This enzyme plays a crucial role in the intracellular signaling pathways of immune cells, particularly in the polarization of macrophages towards the immunosuppressive M2 phenotype. [, , , ] Eganelisib inhibits PI3Kγ activity by binding to the ATP-binding site of the enzyme, thereby blocking downstream signaling and inhibiting the functions of PI3Kγ. []
Q2: What are the downstream effects of PI3Kγ inhibition by Eganelisib?
A2: By inhibiting PI3Kγ, Eganelisib reprograms macrophages within the tumor microenvironment from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. [, , , ] This shift in macrophage polarization enhances antitumor immune responses by increasing cytotoxic T-cell infiltration and activity within the tumor. [, , , ] Additionally, Eganelisib has been shown to decrease the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). [, ]
Q3: How does PI3Kγ inhibition affect macrophage polarization?
A3: PI3Kγ signaling is involved in the downstream signaling of various cytokines and growth factors that promote M2 macrophage polarization, such as interleukin-4 (IL-4) and macrophage colony-stimulating factor 1 (M-CSF1). [, ] Inhibiting PI3Kγ disrupts these signaling pathways, preventing the expression of M2-associated genes and promoting a shift towards the M1 phenotype. [, ]
Q4: How does Eganelisib enhance antitumor immunity?
A4: Eganelisib enhances antitumor immunity through multiple mechanisms. Firstly, it promotes the repolarization of M2 macrophages to the M1 phenotype, which are more efficient at presenting antigens to T cells and promoting their activation. [, , ] Secondly, it reduces the immunosuppressive activity of MDSCs, which typically suppress T cell responses. [, ] These changes in the tumor microenvironment collectively enhance the infiltration and activity of cytotoxic T cells, leading to tumor cell killing. [, , , ]
Q5: What is the molecular formula and weight of Eganelisib?
A5: Unfortunately, the provided abstracts do not disclose the molecular formula or weight of Eganelisib. More detailed information on the chemical structure and properties of Eganelisib can be found in patents and publications related to its development, such as [].
Q6: Are there any insights into material compatibility, stability, or catalytic properties of Eganelisib from these studies?
A6: The provided research focuses on the biological activity of Eganelisib. Information regarding material compatibility, stability under various conditions, or catalytic properties is not discussed in these abstracts. These aspects are likely explored during the drug development process and may be found in pharmaceutical sciences literature.
Q7: What is the current regulatory status of Eganelisib?
A8: Based on the information provided, Eganelisib has been investigated in Phase I/Ib clinical trials as a monotherapy and in combination with immune checkpoint inhibitors like Nivolumab. [, , , ] One study mentions that based on the observed safety profile, Eganelisib doses of 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors were chosen for phase 2 study []. It is crucial to consult updated clinical trial databases and publications for the most current regulatory status.
Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of Eganelisib?
A9: One abstract indicates that Eganelisib is orally bioavailable and exhibits a long plasma half-life, enabling selective inhibition of PI3Kγ over other PI3K isoforms in vivo. [] Another study mentions that serum exposure reached the IC90 for PI3Kγ in patient T cells and monocytes at 30 mg QD. [] This information suggests favorable PK properties. PD studies have demonstrated dose-dependent inhibition of neutrophil migration, a PI3Kγ-dependent process. [] Further details about absorption, distribution, metabolism, and excretion (ADME) may be available in more detailed preclinical reports and publications.
Q9: What is the efficacy of Eganelisib in preclinical models?
A10: Eganelisib has shown promising antitumor activity in preclinical syngeneic solid tumor models, both as a single agent and in combination with immune checkpoint inhibitors. [, , , ] Specifically, it has demonstrated tumor growth inhibition and improved survival in various models. [, , , ] Notably, its efficacy has been linked to the presence of immunosuppressive myeloid cells and CD8+ T cells in the tumor microenvironment. []
Q10: What about clinical efficacy in human trials?
A11: Early clinical data from a Phase 1/1b study (MARIO-1, NCT02637531) indicates that Eganelisib is generally well-tolerated and has shown preliminary evidence of anti-tumor activity in combination with nivolumab, especially in patients who progressed on prior PD-1/PD-L1 inhibitors. [] More mature data from ongoing clinical trials is needed to definitively assess its efficacy in humans.
Q11: Is there information on resistance mechanisms to Eganelisib or cross-resistance?
A11: The provided research abstracts do not delve into specific resistance mechanisms to Eganelisib or cross-resistance with other therapies.
Q12: What about toxicology and safety findings in preclinical and clinical studies?
A13: Safety data from the MARIO-1 trial revealed generally manageable side effects. The most frequent adverse events were nausea, vomiting, fatigue, and headache, primarily low grade. [] More detailed toxicological data from preclinical studies and long-term safety data from clinical trials will be crucial to fully understand the compound's safety profile.
Q13: What about drug delivery, targeting, and biomarkers for Eganelisib?
A14: One study explored a novel drug delivery system using albumin nanoparticles encapsulating both Eganelisib and paclitaxel (Nano-PI). [] This strategy demonstrated promising results in breast cancer models by enhancing delivery to lymph nodes and tumors, promoting macrophage repolarization, and inducing long-term remission. [] The role of biomarkers in predicting Eganelisib efficacy is an area of active investigation. Research presented at conferences, like abstract 1957, indicates that identifying biomarkers to guide patient selection for PI3Kγ inhibitor therapy is critical []. Further research is needed to identify reliable biomarkers for patient stratification and treatment monitoring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
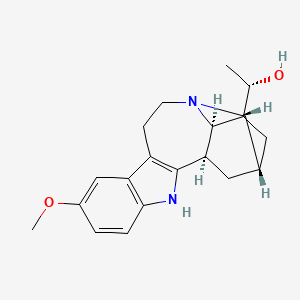
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)
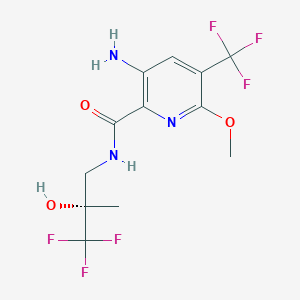
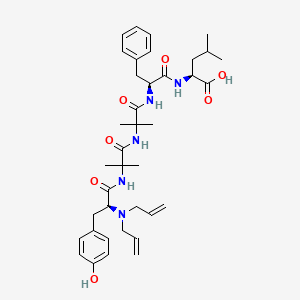

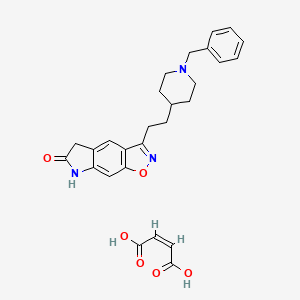
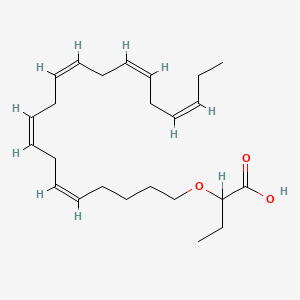
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
